molecular formula C5H6O4 B1669100 Citraconic acid CAS No. 498-23-7

Citraconic acid

Cat. No.: B1669100
CAS No.: 498-23-7
M. Wt: 130.10 g/mol
InChI Key: HNEGQIOMVPPMNR-IHWYPQMZSA-N
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Description

Citraconic acid is an organic compound with the formula CH₃C₂H(CO₂H)₂. It is a white solid and is one of the pyrocitric acids formed upon the heating of citric acid. The compound is characterized by its cis-alkene configuration, distinguishing it from its trans-isomer, mesaconic acid .

Biochemical Analysis

Biochemical Properties

Citraconic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with fumarate reductase flavoprotein subunit in the microorganism Shewanella frigidimarina . This interaction is crucial for the metabolic processes of the microorganism. This compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its protective effects on cells . These properties are mediated through the activation of the NRF2 pathway, which controls anti-oxidative and anti-inflammatory processes .

Cellular Effects

This compound has been shown to have several effects on various types of cells and cellular processes. It protects cells through its antioxidant and anti-inflammatory properties and inhibits the release of flu viruses from human cells . This compound activates the NRF2 signaling pathway, which reduces proinflammatory cytokines and chemokines, thereby protecting cells from harmful influences . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound activates the NRF2 pathway, which leads to the expression of genes involved in antioxidant and anti-inflammatory responses . This activation results in the inhibition of signaling cascades of type 1 interferons, reducing the production of proinflammatory cytokines and chemokines . This compound also inhibits the replication of flu viruses by suppressing the release of virus particles from infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and ability to form anhydrides, which can influence its long-term effects on cellular function . Studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, contributing to its protective effects on cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects through its antioxidant and anti-inflammatory properties . At higher doses, this compound may exhibit toxic or adverse effects, although specific studies on its toxicity in animal models are limited . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle. It is produced by the distillation of citric acid and can be converted to citraconic anhydride through thermal isomerization . This compound interacts with enzymes such as fumarate reductase, which plays a role in its metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with membrane transporter proteins that facilitate its import and export across cellular membranes . These transporters are crucial for the efficient distribution of this compound within cells, ensuring its availability for biochemical reactions and metabolic processes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its activity and function, as it interacts with different biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citraconic acid can be synthesized through the thermal isomerization of itaconic acid anhydride, which is then hydrolyzed to yield this compound. The itaconic acid anhydride required for this process is obtained by the dry distillation of citric acid .

Industrial Production Methods: Industrial production of this compound can also involve the oxidation of xylene and methylbutanols, although this method is less efficient. The compound exhibits the unusual property of spontaneously forming its anhydride, which remains a liquid at room temperature, unlike maleic anhydride .

Chemical Reactions Analysis

Types of Reactions: Citraconic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Mesaconic Acid: The trans-isomer of citraconic acid.

    Itaconic Acid: Another pyrocitric acid formed from citric acid.

    Fumaric Acid: A related dicarboxylic acid with a trans-alkene configuration.

Uniqueness of this compound: this compound is unique due to its cis-alkene configuration, which imparts different chemical reactivity and properties compared to its trans-isomer, mesaconic acid. Its ability to spontaneously form an anhydride that remains liquid at room temperature is also a distinctive feature .

Properties

IUPAC Name

(Z)-2-methylbut-2-enedioic acid
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2-
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HNEGQIOMVPPMNR-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28259-97-4
Record name 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer
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DSSTOX Substance ID

DTXSID601019903
Record name Citraconic acid
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Molecular Weight

130.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Citraconic acid
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Solubility

783.0 mg/mL
Record name Citraconic acid
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CAS No.

498-23-7, 7407-59-2
Record name Citraconic acid
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Record name Citraconic acid
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Record name 2-Methyl-2-butenedioic acid
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Record name Citraconic acid
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Record name CITRACONIC ACID
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Record name Citraconic acid
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Melting Point

88 - 94 °C
Record name Citraconic acid
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Record name Citraconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Citraconic Acid?

A: this compound, also known as (Z)-2-Methylbut-2-enedioic acid, is an organic compound with the formula CH3C(COOH)=CHCOOH. It is a white crystalline solid that is soluble in water. []

Q2: How does this compound interact with biological systems?

A: While the provided research doesn't delve into specific biological targets of this compound, one study investigated its potential to influence protein glycation. Results showed that this compound, unlike Oxalic Acid, did not exhibit enhanced enzyme activity in systems containing sugars, suggesting a lack of significant interaction with the glycation process under those specific conditions. []

Q3: Can this compound act as a chemoreceptor antagonist?

A: Yes, research has shown that this compound, along with Methylsuccinic Acid, can act as antagonists to the CtpM chemoreceptor. Although these acids can bind to CtpM, they do not elicit a chemotactic response. Instead, they compete with agonists like Malic Acid, Bromosuccinic Acid, and Citramalic Acid, thereby reducing the chemotactic response towards Malate. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C5H6O4, and its molecular weight is 130.09 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A: this compound and its derivatives are often characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS). These techniques help determine the structure, purity, and composition of the compound and its derivatives. [, ]

Q6: What are the applications of this compound in material science?

A6: this compound is used in various material science applications:

  • Hydrogels: It serves as a monomer in the synthesis of pH-responsive hydrogels. These hydrogels exhibit controllable swelling properties based on the pH of the surrounding environment, making them suitable for applications like drug delivery and wound dressings. [, , , , ]
  • Polymer Modification: this compound is employed to modify polymers like ethylene-propylene-diene terpolymer (EPDM) through melt grafting. This process enhances the material's mechanical properties, such as tensile strength and compression set resistance. [, , ]

Q7: How does the presence of a methyl group in this compound affect its properties compared to similar compounds?

A: The methyl group in this compound influences its stereoregularity and hydrogen bonding capabilities compared to compounds like Acrylic/Maleic Acid copolymers. This difference impacts its performance in specific applications, such as in self-cured dental glass ionomer cement, where the hindered hydrogen bonding contributes to delayed gel formation. []

Q8: What is the role of this compound in the production of Itaconic Acid?

A: this compound serves as an intermediate in the production of Itaconic Acid from Succinic Acid. The process involves isomerization of this compound to Itaconic Acid at elevated temperatures. This step is crucial in achieving high overall yields by enabling the recycling of unreacted species and byproducts. []

Q9: Can this compound be used to synthesize other valuable compounds?

A9: Yes, this compound is a versatile building block for synthesizing various compounds. For example:

  • Thiopyrano[2,3-d][1,3]thiazole Derivatives: It is used in tandem acylation-hetero-Diels–Alder reactions to synthesize novel thiopyrano[2,3-d][1,3]thiazole derivatives, potentially valuable in medicinal chemistry. []
  • Bicyclic Pyrrolidines: Citraconic anhydride reacts with aryl aldimines of α-amino acid methyl esters to yield bicyclic pyrrolidines in a regiospecific manner, showcasing its utility in heterocyclic chemistry. []

Q10: Have computational methods been used to study this compound?

A: Yes, computational chemistry tools have been employed to study this compound. One study used density functional theory (DFT) to investigate the adsorption of this compound and other carboxyl-containing monomers on the surface of calcium silicate (C3S). The findings revealed that this compound exhibits strong adsorption energy on C3S, offering insights into its potential role in cement hydration. []

Q11: Are there any studies on the protonation of this compound using computational methods?

A: Yes, a study investigated the protonation of this compound in Perchloric Acid media using UV spectroscopy and computational methods like AM1 and PM3 semiempirical calculations. The study confirmed the protonation process and explored potential protonation sites within the molecule. []

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